Damsin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Damsin is a biochemical, can be isolated from Ambrosia arborescens on cell cultures, has multiple anticancer effects.

科学研究应用

Damsin, a sesquiterpene lactone, has been identified as a compound with multiple anticancer effects . Research indicates its potential role in flood mitigation when considering the impact of dams in climate change scenarios .

Scientific Research Applications

Anticancer Effects:

- Inhibition of Cell Proliferation and DNA Biosynthesis this compound has demonstrated the ability to inhibit cell proliferation, DNA biosynthesis, and the formation of cytoplasmic DNA histone complexes in Caco-2 cells . In these processes, this compound has been shown to be more potent than coronopilin, another sesquiterpene lactone .

- Interference with NF-κB and STAT3 Pathways this compound can inhibit the expressions of nuclear factor-κB (NF-κB) and signal transducer and activator of transcription-3 (STAT3), suggesting that it can interfere with NF-κB and STAT3 pathways .

Ecological Impact (Role of Dams):

- Flood Mitigation Dams play a crucial role in reducing flood exposure under climate change scenarios . Accounting for dams in simulations reduces the number of people exposed to floods .

- Downstream Effects Experiments considering dams have shown to produce lower 100-year discharge rates than those that do not consider dams .

- Sediment Traps Most dams in the Lower Hudson River watershed are not effective sediment traps, and dam removals would have a minimal impact on sediment supply to the estuary and tidal wetland growth .

常见问题

Basic Research Questions

Q. What experimental methodologies are optimal for isolating and quantifying Damsin from plant matrices?

- Methodological Answer : Use ultrasound-assisted extraction (UAE) with ethanol (40–100%) as the solvent. Ethanol concentration is the most critical parameter for this compound yield, with 55% ethanol yielding optimal results. HPLC with a LiChrospher 100 RP-C18 column and diode-array detection (DAD) is recommended for quantification, using a water-acetonitrile gradient with 0.1% formic acid . Time and solvent ratio (DSR) have minimal impact on this compound yield, simplifying protocol design .

Q. How do researchers validate the identity and purity of this compound in novel plant extracts?

- Methodological Answer : Combine chromatographic (HPLC) and spectroscopic (NMR, MS) techniques. For new compounds, provide full spectral data and purity metrics (e.g., ≥95% by HPLC). For known compounds, cross-reference retention times and spectral profiles with literature or authenticated standards .

Q. What are the primary biological activities of this compound, and how are they evaluated in preclinical studies?

- Methodological Answer : this compound exhibits antitumor properties, typically tested via in vitro cytotoxicity assays (e.g., MTT or SRB on cancer cell lines). Use IC50 values to quantify potency. For mechanistic studies, pair these assays with gene expression profiling (e.g., qPCR for apoptosis markers) .

Advanced Research Questions

Q. How can contradictory data on this compound’s extraction efficiency be resolved (e.g., ethanol vs. solvent ratio effects)?

- Methodological Answer : Apply response surface methodology (RSM) to model interactions between variables (e.g., ethanol concentration, DSR, time). For this compound, RSM reveals ethanol concentration as the sole significant factor, overriding time and DSR. Validate models through triplicate experiments and ANOVA (α = 0.05) to identify outliers or confounding variables .

Q. What synthetic strategies exist for this compound, and how do they address stereochemical challenges?

- Methodological Answer : Total synthesis routes (e.g., Grieco’s method) involve constructing the perhydroazulenone scaffold via norbornadiene-derived intermediates. Key steps include α-methylenation of γ-lactones and stereoselective hydrogenation. Compare yields and enantiomeric excess (ee) across methods (e.g., Schlessinger’s photocycloaddition vs. Lansbury’s hydroazulenedione approach) .

Q. How can researchers enhance this compound’s stability during storage and processing?

- Methodological Answer : Conduct accelerated stability studies under varying conditions (pH, temperature, light). Use HPLC to monitor degradation products. Lyophilization in amber vials at −80°C is recommended for long-term storage. Add antioxidants (e.g., ascorbic acid) to extraction solvents to mitigate oxidation .

Q. Data Analysis & Interpretation

Q. How should researchers address non-significant models for related compounds (e.g., Neoambrosin) in extraction studies?

- Methodological Answer : If RSM models fail for Neoambrosin (as observed in UAE studies), perform univariate analysis to isolate critical factors. Alternatively, explore alternative solvents (e.g., methanol-water mixtures) or extraction techniques (e.g., microwave-assisted extraction) .

Q. What statistical approaches are appropriate for comparing this compound yields across plant populations or extraction batches?

- Methodological Answer : Use two-way ANOVA to assess variability between batches and populations. Apply Tukey’s HSD post hoc test for pairwise comparisons. Report confidence intervals (95%) and effect sizes (e.g., Cohen’s d) .

Q. Tables of Key Experimental Parameters

| Variable | Optimal Range for this compound | Impact on Yield | Source |

|---|---|---|---|

| Ethanol concentration | 55–70% | High (p < 0.01) | |

| Solvent ratio (DSR) | 1:20–1:60 | Low (p > 0.05) | |

| Extraction time | 30–90 minutes | Low (p > 0.05) |

Q. Unresolved Issues & Future Directions

属性

CAS 编号 |

1216-42-8 |

|---|---|

分子式 |

C15H20O3 |

分子量 |

248.32 g/mol |

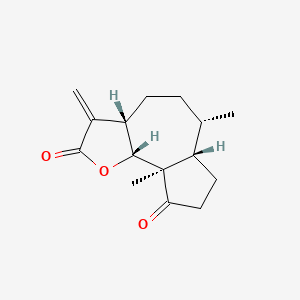

IUPAC 名称 |

(3aS,6S,6aS,9aR,9bR)-6,9a-dimethyl-3-methylidene-3a,4,5,6,6a,7,8,9b-octahydroazuleno[8,7-b]furan-2,9-dione |

InChI |

InChI=1S/C15H20O3/c1-8-4-5-10-9(2)14(17)18-13(10)15(3)11(8)6-7-12(15)16/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10-,11-,13+,15-/m0/s1 |

InChI 键 |

HPJYKMSFRBJOSW-OEAYZANCSA-N |

SMILES |

CC1CCC2C(C3(C1CCC3=O)C)OC(=O)C2=C |

手性 SMILES |

C[C@H]1CC[C@@H]2[C@H]([C@]3([C@H]1CCC3=O)C)OC(=O)C2=C |

规范 SMILES |

CC1CCC2C(C3(C1CCC3=O)C)OC(=O)C2=C |

外观 |

Solid powder |

Key on ui other cas no. |

1216-42-8 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Damsin; Ambrosin, dihydro-; Dihydroambrosin; Damsine. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。